bk-2C-B (hydrochloride) bk-2C-B (hydrochloride) A series of 2,5-dimethoxyphenethylamines, substituted at the four position of the aromatic ring, have psychoactive effects. 2C-B (hydrochloride) is a hallucinogenic designer drug that activates the serotonin receptor 5-HT2C (pEC50 = 6.8 for arachidonic acid release) and has emerged as a drug of abuse. bk-2C-B is a β-ketone analog of 2C-B. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211376
InChI: InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H
SMILES: BrC1=C(OC)C=C(C(CN)=O)C(OC)=C1.Cl
Molecular Formula: C10H12BrNO3 · HCl
Molecular Weight: 310.6

bk-2C-B (hydrochloride)

CAS No.:

Cat. No.: VC0211376

Molecular Formula: C10H12BrNO3 · HCl

Molecular Weight: 310.6

* For research use only. Not for human or veterinary use.

bk-2C-B (hydrochloride) -

Specification

Molecular Formula C10H12BrNO3 · HCl
Molecular Weight 310.6
Standard InChI InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H
Standard InChI Key QEGWLXAUBMCGTL-UHFFFAOYSA-N
SMILES BrC1=C(OC)C=C(C(CN)=O)C(OC)=C1.Cl

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity and Physicochemical Data

βk-2C-B (hydrochloride) is chemically defined as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride (CAS: 2303508-66-7) . Key properties include:

PropertyValue
Molecular FormulaC₁₀H₁₂BrNO₃ (freebase) / C₁₀H₁₃BrClNO₃ (HCl salt)
Molecular Weight274.11 g/mol (freebase) / 310.57 g/mol (HCl salt)
Purity (Research Grade)≥98%
AppearanceCrystalline solid
Storage Conditions-20°C

The compound’s structure incorporates a β-keto group at the ethanone position, distinguishing it from its parent compound 2C-B, which lacks this functional group . This modification significantly alters its pharmacokinetic and pharmacodynamic profiles.

Structural Analogues and Misclassification Risks

βk-2C-B is often misclassified as a substituted cathinone due to the β-keto group, but this is inaccurate. Cathinones are β-keto-amphetamines, whereas βk-2C-B belongs to the phenethylamine class . The distinction lies in the absence of an amphetamine backbone, which impacts receptor binding and metabolic pathways.

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis of βk-2C-B involves a multi-step process starting from 4-bromo-2,5-dimethoxybenzaldehyde :

  • Grignard Reaction: Methylmagnesium bromide adds to the aldehyde group, forming a secondary alcohol.

  • Oxidation: Pyridinium chlorochromate (PCC) converts the alcohol back to a ketone.

  • α-Bromination: Introduction of bromine at the α-carbon adjacent to the ketone.

  • Delépine Reaction: Reaction with hexamethylenetetramine to replace the bromine with a primary amine group.

  • Acid Hydrolysis: Final purification to yield the hydrochloride salt.

Table 1: Synthetic Steps and Reagents

StepReagent/ConditionProduct
1CH₃MgBr (Grignard)Secondary alcohol
2PCC (oxidizing agent)Ketone intermediate
3Br₂/FeBr₃ (α-bromination)α-Brominated ketone
4HexamethylenetetraminePrimary amine (βk-2C-B freebase)
5HCl (acid hydrolysis)βk-2C-B hydrochloride

This pathway is favored for its simplicity and cost-effectiveness compared to alternative methods .

Dimerization and Stability Challenges

βk-2C-B undergoes pH-dependent dimerization via imine bond formation between the primary amine and β-ketone groups of adjacent molecules . This reaction is reversible but affects bioavailability, particularly in alkaline environments (e.g., nasal mucosa).

ConditionOutcome
Neutral pHIntramolecular dimerization favored
Alkaline pHInter-molecular dimerization (purple pyrazine)
Acidic pHMonomer dominant

Dimerization reduces pharmacological activity, necessitating strict control of storage and administration conditions .

Pharmacological Profile

Receptor Binding and Mechanisms

βk-2C-B exhibits reduced affinity for 5-HT₂A receptors compared to 2C-B, as evidenced by binding assays:

Parameterβk-2C-B2C-B
EC₅₀ (5-HT₂A)905 nM9.03 nM
Efficacy (5-HT₂A)40.8%89.0%
μ-Opioid ReceptorPartial agonist (at 270 nM)

This diminished affinity suggests a weaker psychedelic profile but retains monoamine reuptake inhibition potential .

Pharmacokinetics and Metabolism

Limited data exist, but extrapolation from 2C-B metabolism suggests:

  • Primary Pathways: Oxidative deamination and demethylation.

  • Metabolites: Dimethoxybenzoic acid derivatives.

  • Half-Life: Likely prolonged due to reduced receptor binding .

Subjective Effects and Dosing

Recreational users report:

  • Threshold Dose: 50–60 mg (oral).

  • Typical Dose: 60–150 mg (effects lasting 8–12 hours).

  • Effects:

    • Psychedelic: Open/closed-eye visuals, time distortion.

    • Stimulatory: Elevated heart rate, blood pressure.

    • Tolerance: Rapid development, cross-tolerance with other psychedelics .

A case report noted cardiac arrest at 140 mg, highlighting steep dose-response curves .

Legal and Regulatory Status

Controlled Substances Classification

βk-2C-B is regulated in multiple jurisdictions:

CountryScheduleEffective Date
CanadaSchedule IIIOctober 12, 2016
GermanyNarcotics Law2013
SwitzerlandNarcotics List A
United KingdomClass A

These classifications reflect its potential for abuse and lack of therapeutic utility .

Forensic and Research Applications

Cayman Chemical supplies βk-2C-B hydrochloride (CAY15328) for forensic analysis and research, emphasizing its role in detecting novel psychoactive substances .

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